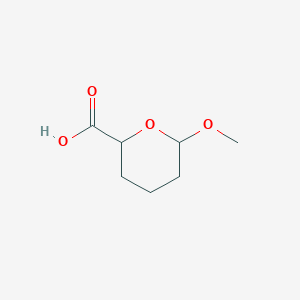
6-Methoxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyoxane-2-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a six-membered oxane ring with a methoxy group at the sixth position and a carboxylic acid group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyoxane-2-carboxylic acid can be achieved through several methods:
Oxidation of Alcohols: One common method involves the oxidation of 6-methoxyoxane-2-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis of Esters: Another approach is the hydrolysis of 6-methoxyoxane-2-carboxylate esters under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
6-Methoxyoxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that recognize the carboxylic acid and methoxy functional groups.
Pathways: The compound can participate in metabolic pathways involving oxidation-reduction reactions and nucleophilic substitutions.
Comparación Con Compuestos Similares
6-Hydroxyoxane-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Methoxyhexanoic acid: Similar functional groups but with a different ring structure.
Propiedades
Número CAS |
89941-84-4 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-6-4-2-3-5(11-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Clave InChI |
GBFICKVKAFKQTC-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCC(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


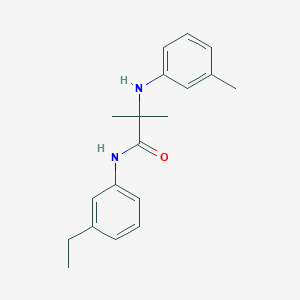
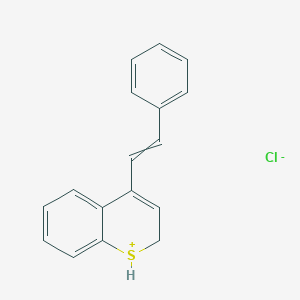
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)
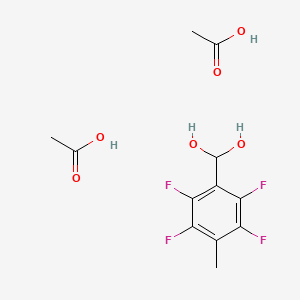
![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
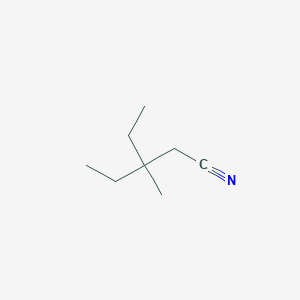
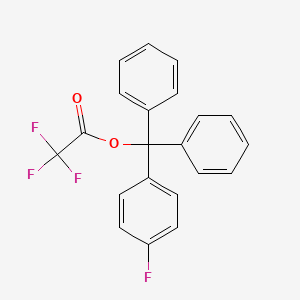
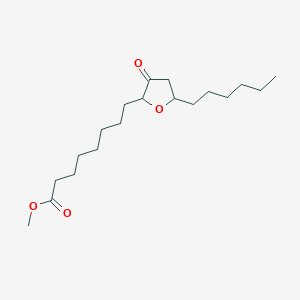
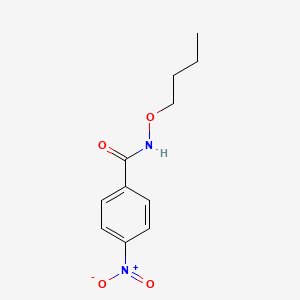
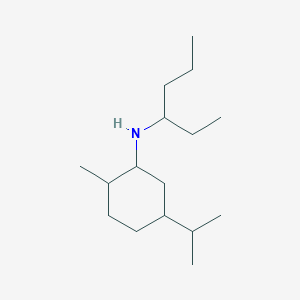
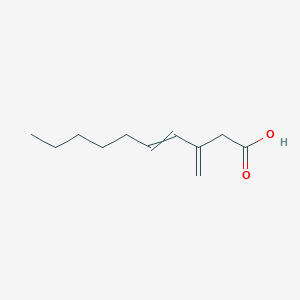
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)
